molecular formula C16H18FN3O B256213 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

Numéro de catalogue B256213
Poids moléculaire: 287.33 g/mol
Clé InChI: VTRRUTRUDQZPLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. In

Mécanisme D'action

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole binds to the adenosine A2A receptor and inhibits its activity. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. By inhibiting this receptor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole enhances the anti-tumor immune response and may improve the efficacy of other immunotherapies.
Biochemical and Physiological Effects:
2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to increase the proliferation and activation of T cells, which are important immune cells involved in the anti-tumor response. It also decreases the production of regulatory T cells, which can suppress the immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been shown to enhance the efficacy of other immunotherapies in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has limitations in terms of its pharmacokinetics and pharmacodynamics. It may have limited bioavailability or may be rapidly metabolized in vivo, which can affect its efficacy. Additionally, the effects of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole may vary depending on the specific tumor microenvironment and immune cell populations.

Orientations Futures

There are several future directions for research on 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole. One area of interest is the identification of biomarkers that can predict response to 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole treatment. This could help to identify patients who are most likely to benefit from this therapy. Another direction is the investigation of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in order to optimize dosing and improve its efficacy.

Méthodes De Synthèse

The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole involves several steps, including the preparation of the intermediate 2-(4-piperidinyl)-5-fluoro-1H-benzimidazole and the subsequent introduction of the cyclopropylcarbonyl group. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been described in detail in several scientific publications.

Applications De Recherche Scientifique

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been investigated for its potential applications in cancer immunotherapy. Adenosine is known to play a role in immunosuppression, and inhibiting the A2A receptor has been shown to enhance the anti-tumor immune response. 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole has been tested in preclinical models and has shown promising results in combination with other immunotherapies. Clinical trials are currently underway to evaluate the safety and efficacy of 2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole in cancer patients.

Propriétés

Nom du produit

2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole

Formule moléculaire

C16H18FN3O

Poids moléculaire

287.33 g/mol

Nom IUPAC

cyclopropyl-[4-(6-fluoro-1H-benzimidazol-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-13-14(9-12)19-15(18-13)10-5-7-20(8-6-10)16(21)11-1-2-11/h3-4,9-11H,1-2,5-8H2,(H,18,19)

Clé InChI

VTRRUTRUDQZPLE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

SMILES canonique

C1CC1C(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.